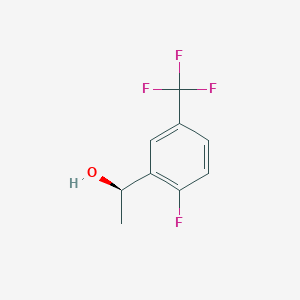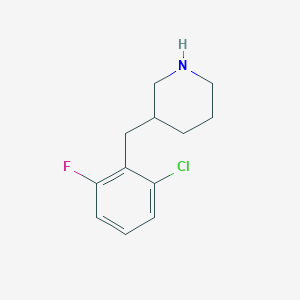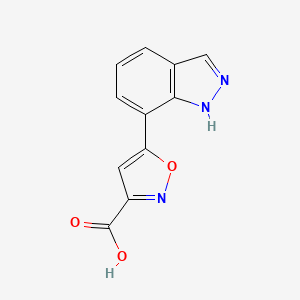
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid is a compound that combines the structural features of indazole and isoxazole. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring, while isoxazole is a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid typically involves the formation of the indazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indazole ring can be synthesized by reacting hydrazine with ortho-substituted benzenes, while the isoxazole ring can be formed via the cyclization of nitrile oxides with alkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or nitro groups.
Applications De Recherche Scientifique
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: Its potential as an enzyme inhibitor also opens up possibilities for its use in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Mécanisme D'action
The mechanism of action of 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating gout and hyperuricemia . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid: This compound is structurally similar but has the indole ring instead of the indazole ring.
Indazole-3-carboxylic acid: This compound contains the indazole ring but lacks the isoxazole moiety.
Uniqueness
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid is unique due to the combination of the indazole and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C11H7N3O3 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
5-(1H-indazol-7-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)8-4-9(17-14-8)7-3-1-2-6-5-12-13-10(6)7/h1-5H,(H,12,13)(H,15,16) |
Clé InChI |
LWFFITLZOSEELL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC(=NO3)C(=O)O)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


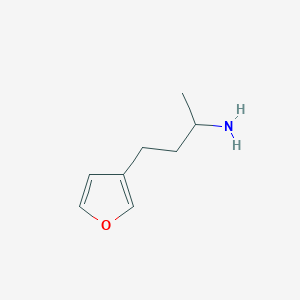
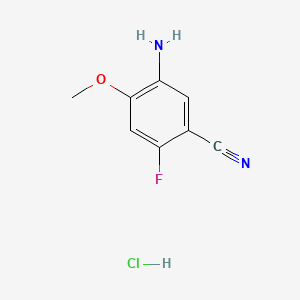
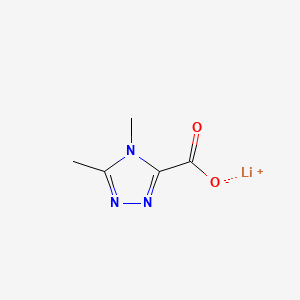
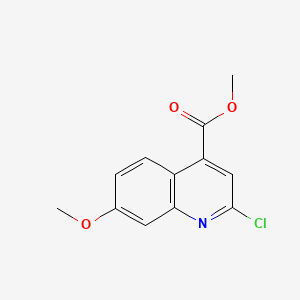
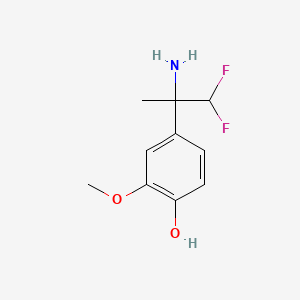
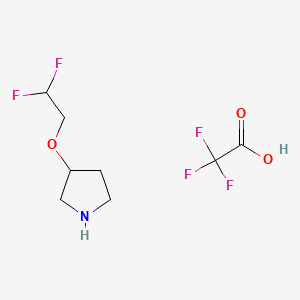

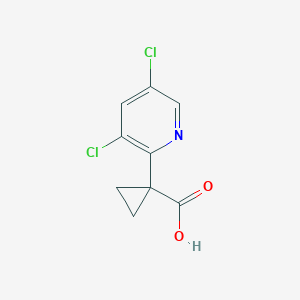
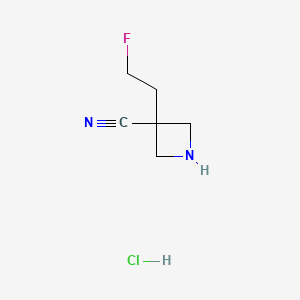


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
